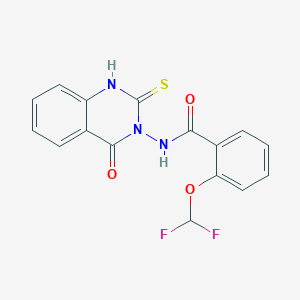![molecular formula C20H14FN3O2S B10941119 3-(2-fluorophenyl)-N-(prop-2-en-1-yl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10941119.png)
3-(2-fluorophenyl)-N-(prop-2-en-1-yl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-ALLYL-3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-ALLYL-3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the isoxazolo[5,4-b]pyridine core, followed by the introduction of the allyl, fluorophenyl, and thienyl groups. Common synthetic routes may include:
Formation of the Isoxazolo[5,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, and elevated temperatures.
Introduction of the Allyl Group: The allyl group can be introduced through allylation reactions, typically using allyl halides and suitable catalysts.
Introduction of the Fluorophenyl Group: This step may involve the use of fluorinated aromatic compounds and coupling reactions, such as Suzuki or Heck coupling.
Introduction of the Thienyl Group: The thienyl group can be introduced through similar coupling reactions, using thienyl-containing precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~4~-ALLYL-3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the allyl, fluorophenyl, and thienyl groups, using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and as a reagent in various organic reactions.
Biology: It may have potential as a bioactive molecule, with applications in the study of biological pathways and mechanisms.
Medicine: The compound could be explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N4-ALLYL-3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-FLUOROPHENYL)-3-(4-PHENYL-2-THIENYL)-2-PROPENAMIDE
- 2-((4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(2-FLUOROPHENYL)ACETAMIDE
Uniqueness
N~4~-ALLYL-3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, or bioactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H14FN3O2S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-N-prop-2-enyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H14FN3O2S/c1-2-9-22-19(25)13-11-15(16-8-5-10-27-16)23-20-17(13)18(24-26-20)12-6-3-4-7-14(12)21/h2-8,10-11H,1,9H2,(H,22,25) |
InChI Key |
AIEHPJDZTCWYBF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3F)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1-[3-(naphthalen-2-ylsulfonyl)propanoyl]piperidine-4-carboxylate](/img/structure/B10941050.png)
![N-[4-(cyanomethyl)phenyl]-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941061.png)
![2-({3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10941071.png)
![2-(4-Bromo-5-ethylthiophen-2-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10941075.png)
![2-({3-[(4-cyanophenoxy)methyl]phenyl}carbonyl)-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B10941079.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B10941083.png)
![2-{[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B10941085.png)
![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10941086.png)
![2-methyl-N-(4-methylcyclohexyl)-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10941087.png)
![(2E)-1-(4-fluorophenyl)-3-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}prop-2-en-1-one](/img/structure/B10941096.png)
![1-(Furan-2-ylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B10941100.png)
![6-cyclopropyl-3-methyl-1-phenyl-N-[3-(1H-pyrazol-1-yl)pentyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941113.png)
![N-(3-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10941121.png)
